Cas no 7432-28-2 (Schisandrin)

Schisandrin 化学的及び物理的性質
名前と識別子
-
- schizandrin
- Schisandrol A
- SCHISANDRIN
- SCHISANDRIN (SCHISANDROL A)
- SCHISANDRIN(SCHISANDROL A)(P) PrintBack
- Schizandrol
- Schizandrol A
- Schisandrol A
- Schisadrol A
- Schisandrol
- schizandra
- Schizandrin std.
- Schizandrol-A
- Wuweizi alcohol-A
- Wuweizichun-A
- (+)-Schizandrin
- Schisandrine
- Wuweizi alcohol A
- Wuweizichun A
- 5,6,7,8-Tetrahydro-6,7-dimethyl-1,2 3,10,11,12-hexamethoxydibenzo[a,c]cycloocten-6-ol
- [ "" ]
- hexamethoxy(dimethyl)[?]ol
- (+)-Isoschizandrin
- AKOS015965247
- 7432-28-2
- CHEMBL1669433
- AC-20311
- (9R,10S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-9-ol
- (6R,7S)-1,2,3,10,11,12-Hexamethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c][8]annulen-6-ol
- AC-34829
- A865915
- SCHISANDRIN (SCHISANDROL A) (CONSTITUENT OF NORTHERN SCHISANDRA)
- (6S,7S,12aR)-1,2,3,10,11,12-Hexamethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c][8]annulen-6-ol
- BDBM50485610
- Schizandrin, EuropePharmacopoeia (EP) Reference Standard
- Dibenzo[a,c]cycloocten-6-ol, 5,6,7,8-tetrahydro-1,2,3,10,11,12-hexamethoxy-6,7-dimethyl-, (6S,7S)-
- HMS3885M06
- Wuweizins
- (6S,7S)-1,2,3,10,11,12-hexamethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c][8]annulen-6-ol
- Gomisins (Japanese)
- DIBENZO(A,C)CYCLOOCTEN-6-OL, 5,6,7,8-TETRAHYDRO-1,2,3,10,11,12-HEXAMETHOXY-6,7-DIMETHYL-, (6S,7S,12AR)-
- MLS000728484
- s3823
- SMR000445691
- 7ALPHA-HYDROXYSCHIZANDRONOL
- Schisandrin, United States Pharmacopeia (USP) Reference Standard
- HMS2227F11
- AKOS032962032
- SCHEMBL568558
- Schizandrin, >=98% (HPLC)
- SCHISANDRIN [USP-RS]
- G01BQC0879
- (9S,10S)-Schizandrin
- Gomisins
- NCGC00247516-01
- Schisandrins (Russian)
- Q27151398
- SCHISANDRIN [INCI]
- CHEMBL253688
- Wu-wei-zi
- NS00097345
- SCHISANDRIN (SCHISANDROL A) (CONSTITUENT OF NORTHERN SCHISANDRA) [DSC]
- Magnolia Vine
- Dibenzo(a,c)cycloocten-6-ol, 5,6,7,8-tetrahydro-6,7-dimethyl-1,2 3,10,11,12-hexamethoxy-, stereoisomer
- Schisandra chinensis fruit
- CCG-269043
- Wuweizins (Chinese)
- SCHISANDRIN (USP-RS)
- Omija
- UNII-G01BQC0879
- SCHIZANDRINE
- CS-3663
- HY-N0691
- Dibenzo(a,c)cycloocten-6-ol, 5,6,7,8-tetrahydro-1,2,3,10,11,12-hexamethoxy-6,7-dimethyl-, stereoisomer
- Isoschisandrin
- (9R,10R)-3,4,5,14,15,16-Hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-9-ol
- Schisandra Extract
- Schisandrin
-
- MDL: MFCD00905761
- インチ: 1S/C24H32O7/c1-13-9-14-10-16(26-3)20(28-5)22(30-7)18(14)19-15(12-24(13,2)25)11-17(27-4)21(29-6)23(19)31-8/h10-11,13,25H,9,12H2,1-8H3/t13-,24+/m0/s1
- InChIKey: YEFOAORQXAOVJQ-RKNYENMMSA-N
- ほほえんだ: O([H])[C@]1(C([H])([H])[H])C([H])([H])C2=C([H])C(=C(C(=C2C2=C(C(=C(C([H])=C2C([H])([H])[C@]1([H])C([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 432.214803g/mol
- ひょうめんでんか: 0
- XLogP3: 4
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 回転可能化学結合数: 6
- どういたいしつりょう: 432.214803g/mol
- 単一同位体質量: 432.214803g/mol
- 水素結合トポロジー分子極性表面積: 75.6Ų
- 重原子数: 31
- 複雑さ: 574
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- ぶんしりょう: 432.5
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.1480 (rough estimate)
- ゆうかいてん: 128.5°C
- ふってん: 576.7°C at 760 mmHg
- フラッシュポイント: 302.6 °C
- 屈折率: 1.5800 (estimate)
- ようかいど: DMSO: ≥13mg/mL
- PSA: 75.61000
- LogP: 3.89090
- ひせんこうど: 75 to 95°, c = 1 in methanol
- ようかいせい: 使用できません
- 光学活性: [α]/D 75 to 95°, c = 1 in methanol
Schisandrin セキュリティ情報
Schisandrin 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Schisandrin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP1265-1000mg |
Schizandrol A |
7432-28-2 | 98% | 1000mg |
$270 | 2023-09-19 | |
MedChemExpress | HY-N0691-100mg |
Schisandrin |
7432-28-2 | 99.93% | 100mg |
¥2625 | 2024-05-22 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S82881-20mg |
Schizandrin |
7432-28-2 | 20mg |
¥298.0 | 2021-09-07 | ||
FUJIFILM | 197-13551-20mg |
Schizandrin |
7432-28-2 | 20mg |
JPY 21600 | 2023-09-15 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X40665-10mg |
Schizandrin |
7432-28-2 | 98% | 10mg |
¥56.0 | 2022-10-08 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1609895-15MG |
7432-28-2 | 15MG |
¥2801.06 | 2023-04-13 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1609895-15MG |
Schisandrin |
7432-28-2 | 15mg |
¥3271.5 | 2024-12-26 | ||
TRC | S199905-250mg |
Schizandrol |
7432-28-2 | 250mg |
$ 1093.00 | 2023-09-06 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S117969-100mg |
Schisandrin |
7432-28-2 | ,>98% | 100mg |
¥872.90 | 2023-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X40665-50mg |
Schizandrin |
7432-28-2 | 98% | 50mg |
¥2966.0 | 2022-10-08 |
Schisandrin サプライヤー
Schisandrin 関連文献
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
Schisandrinに関する追加情報
Introduction to Schisandrin (CAS No. 7432-28-2)
Schisandrin, a naturally occurring lignan derivative, is primarily extracted from the fruits of Schisandra chinensis, a plant widely recognized in traditional Chinese medicine for its multifaceted health benefits. With the CAS number 7432-28-2, this compound has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and promising biological activities. The recent advancements in molecular pharmacology have further highlighted the therapeutic potential of Schisandrin, particularly in the areas of neuroprotection, anti-inflammatory responses, and metabolic regulation.
The chemical structure of Schisandrin consists of two coupled naphthalene units linked by a phenolic bridge, which contributes to its remarkable stability and bioavailability. This structural feature has been a focal point in synthetic chemistry, where researchers have been exploring various derivatives to enhance its pharmacological efficacy. The compound's ability to cross the blood-brain barrier has opened new avenues for treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Preliminary studies have demonstrated that Schisandrin can modulate neurotransmitter levels and protect neuronal cells from oxidative stress, making it a promising candidate for further clinical development.
In the realm of anti-inflammatory research, Schisandrin has shown significant promise as a natural anti-inflammatory agent. Its mechanism of action involves inhibiting key pro-inflammatory cytokines such as TNF-α and IL-6, which are central mediators in chronic inflammatory diseases. The compound's ability to suppress NF-κB signaling pathways has been particularly noted in preclinical studies, suggesting its potential in managing conditions like rheumatoid arthritis and inflammatory bowel disease. Additionally, Schisandrin's antioxidant properties contribute to its anti-inflammatory effects by neutralizing reactive oxygen species (ROS) that often exacerbate inflammation.
Metabolic disorders, including obesity and type 2 diabetes, have also been areas of interest where Schisandrin demonstrates therapeutic potential. Research indicates that Schisandrin can enhance insulin sensitivity by improving glucose uptake in adipose tissues. Furthermore, it has been observed to modulate lipid metabolism by inhibiting fatty acid synthase (FASN), thereby reducing triglyceride accumulation. These findings have prompted further investigation into Schisandrin as a potential adjunct therapy for metabolic syndrome.
The pharmacokinetic profile of Schisandrin has been extensively studied to optimize its delivery and efficacy. Oral administration has shown moderate bioavailability due to rapid metabolism in the liver. However, recent developments in nanotechnology have provided innovative solutions to enhance its absorption and distribution. Encapsulation of Schisandrin within lipid nanoparticles has demonstrated improved bioavailability and targeted delivery to affected tissues, thereby increasing therapeutic efficacy.
Recent clinical trials have begun to explore the safety and efficacy of Schisandrin in human populations. Phase II trials focusing on neurodegenerative diseases have reported encouraging results regarding cognitive improvement and reduced oxidative stress markers. Similarly, pilot studies in patients with metabolic disorders have shown positive trends in glycemic control and weight management. These preliminary findings underscore the need for larger-scale clinical investigations to fully elucidate the therapeutic benefits of Schisandrin.
The future direction of Schisandrin research is likely to focus on identifying specific molecular targets and optimizing formulations for targeted drug delivery. Advances in computational chemistry and artificial intelligence are expected to accelerate the discovery of novel derivatives with enhanced pharmacological properties. Collaborative efforts between academia and industry will be crucial in translating preclinical findings into clinical applications, ensuring that Schisandrin reaches its full potential as a therapeutic agent.
In conclusion, Schisandrin (CAS No. 7432-28-2) represents a compelling natural product with diverse therapeutic applications ranging from neuroprotection to metabolic regulation. Its unique chemical structure, coupled with promising biological activities, positions it as a valuable candidate for further research and development. As scientific understanding continues to evolve, Schisandrin is poised to play an increasingly significant role in modern medicine.

